molecular formula C15H14N4 B3010970 diphenyl-1H-pyrazole-4,5-diamine CAS No. 122128-84-1

diphenyl-1H-pyrazole-4,5-diamine

Cat. No.: B3010970
CAS No.: 122128-84-1
M. Wt: 250.305
InChI Key: WVNRYHPYXYRWOU-UHFFFAOYSA-N
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Description

Diphenyl-1H-pyrazole-4,5-diamine is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of two phenyl groups attached to the pyrazole ring enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve heating or the use of microwave irradiation to accelerate the process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Diphenyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds, which can be further utilized in different applications .

Scientific Research Applications

Diphenyl-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of dyes, agrochemicals, and other functional materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl-1H-pyrazole-4,5-diamine is unique due to the presence of both phenyl groups and diamine functionality, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a broad spectrum of applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,5-diphenylpyrazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-13-14(11-7-3-1-4-8-11)18-19(15(13)17)12-9-5-2-6-10-12/h1-10H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNRYHPYXYRWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2N)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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